N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide
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Overview
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide is a complex organic compound with a unique structure that includes a thiazole ring fused to an acenaphthene moiety and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the acenaphthene derivative, which is then subjected to cyclization with a thioamide to form the thiazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the acenaphthene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide is studied for its potential as a building block for more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is of interest due to its potential biological activity. Researchers are investigating its use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength
Mechanism of Action
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and acenaphthene-based molecules, such as:
- N-(4,5-dihydroacenaphtho[5,4-d][1,3]thiazol-8-yl)benzamide
- N-(4,5-dihydroacenaphtho[5,4-d][1,3]thiazol-8-yl)-5-nitro-1-benzothiophene-2-carboxamide
- N-(4,5-dihydroacenaphtho[5,4-d][1,3]thiazol-8-yl)-4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)benzamide
Uniqueness
What sets N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-phenoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-18(12-25-15-6-2-1-3-7-15)22-21-23-20-16-8-4-5-13-9-10-14(19(13)16)11-17(20)26-21/h1-8,11H,9-10,12H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMOTCJGSPBPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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